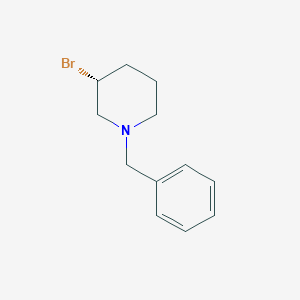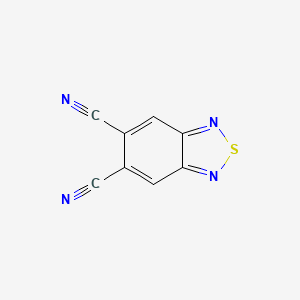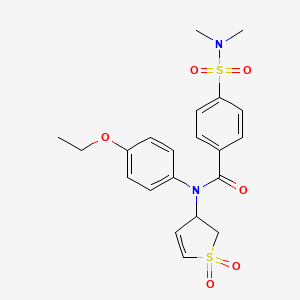![molecular formula C14H26N2O3 B2506264 Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate CAS No. 2248315-70-8](/img/structure/B2506264.png)
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Characterization
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate has been a subject of interest in the scientific community due to its potential applications in synthesis and molecular structure investigations. One notable study focused on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate , a compound with a similar bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring. The compound was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. It was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single-crystal X-ray diffraction analysis, revealing the presence of diastereomers in a 1:1 ratio in the crystal (Moriguchi et al., 2014).
Enantioselective Synthesis and Structure Analysis
Another study reported the enantioselective synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate , an important intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The study highlighted the compound's crystal structure, confirming the relative substitution of the cyclopentane ring, which aligns with that in β-2-deoxyribosylamine (Ober et al., 2004).
Applications in Insecticide Analogues
Research has also extended to the synthesis of spirocyclopropanated analogues of insecticides from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This work involved converting the compound into analogues of Thiacloprid and Imidacloprid, demonstrating the compound's utility in developing insecticide analogues through a series of chemical transformations, highlighting the compound's versatility in synthetic organic chemistry (Brackmann et al., 2005).
Biologically Active Compound Synthesis
Furthermore, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate serves as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A study established a rapid synthetic method for this compound, demonstrating its significance in the pharmaceutical industry for drug development (Zhao et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate involves the protection of the amine group, followed by the formation of the oxabicyclooctane ring system and subsequent deprotection of the amine group. The final step involves the carbamation of the deprotected amine group with tert-butyl chloroformate.", "Starting Materials": [ "2-aminomethyl-1-cyclohexanol", "tert-butyl chloroformate", "triethylamine", "acetonitrile", "sodium bicarbonate", "methylene chloride", "sodium sulfate" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) group using BOC anhydride and triethylamine in acetonitrile", "Formation of the oxabicyclooctane ring system by reacting the BOC-protected amine with epichlorohydrin in the presence of sodium bicarbonate in methylene chloride", "Deprotection of the BOC group using trifluoroacetic acid in methylene chloride", "Carbamation of the deprotected amine group with tert-butyl chloroformate in the presence of triethylamine in methylene chloride", "Purification of the final product using column chromatography with silica gel and elution with a mixture of methylene chloride and ethyl acetate", "Drying of the purified product with sodium sulfate" ] } | |
Número CAS |
2248315-70-8 |
Fórmula molecular |
C14H26N2O3 |
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-9-13-4-6-14(8-15,7-5-13)18-10-13/h4-10,15H2,1-3H3,(H,16,17) |
Clave InChI |
JECJGHYPRJTCES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |
SMILES canónico |
CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)
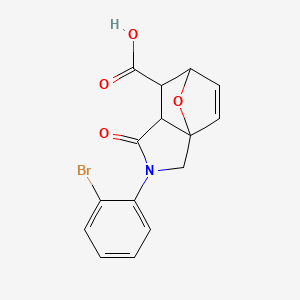
![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)
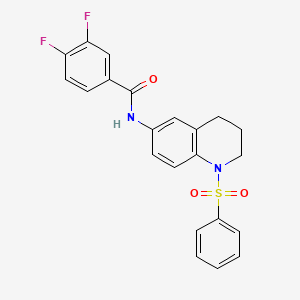
![5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B2506189.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)
![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)
![1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one](/img/structure/B2506196.png)
